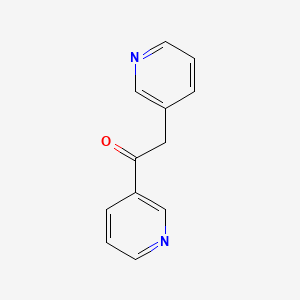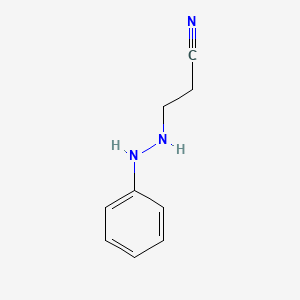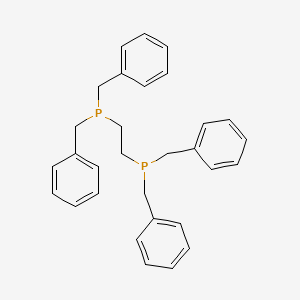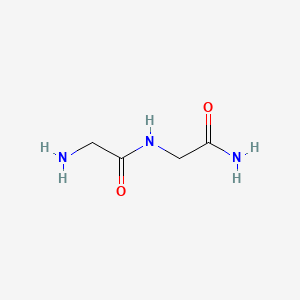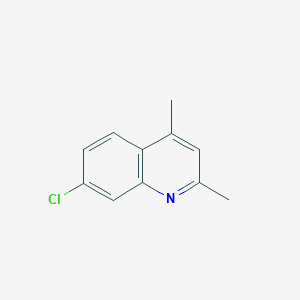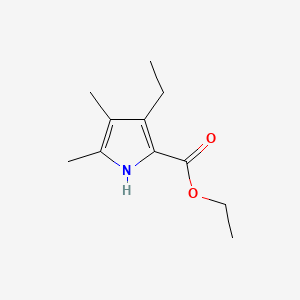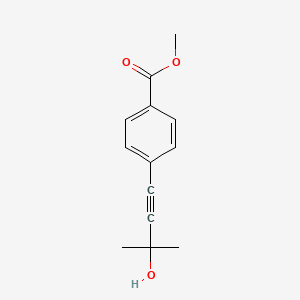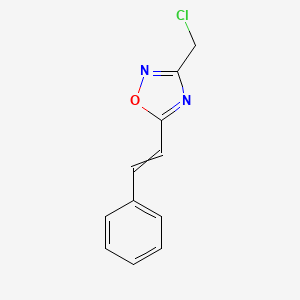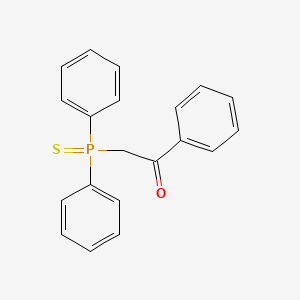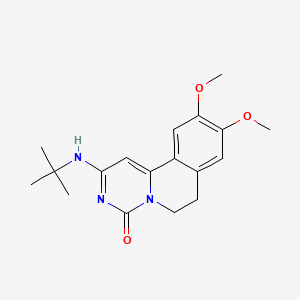
Buquiterine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUQUITERINE is an alkaloid compound with the molecular formula C18H23N3O3 and a molecular weight of 329.3935. It is known for its applications as an antihypertensive and bronchodilator, and it is also used in the treatment of allergies . The compound is characterized by its achiral nature and lack of optical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUQUITERINE involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the pyrimidoisoquinoline core.
- Introduction of tert-butylamino and dimethoxy groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: BUQUITERINE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield primary or secondary amines.
Scientific Research Applications
BUQUITERINE has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating hypertension, asthma, and allergic reactions.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of BUQUITERINE involves its interaction with specific molecular targets, leading to physiological effects. The compound acts as a bronchodilator by relaxing the smooth muscles in the airways, which is mediated through its interaction with beta-adrenergic receptors. Additionally, its antihypertensive effects are achieved by inhibiting the action of certain enzymes involved in blood pressure regulation .
Comparison with Similar Compounds
- Salbutamol
- Terbutaline
- Isoquinoline derivatives
Properties
CAS No. |
76536-74-8 |
|---|---|
Molecular Formula |
C18H23N3O3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(tert-butylamino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)20-16-10-13-12-9-15(24-5)14(23-4)8-11(12)6-7-21(13)17(22)19-16/h8-10H,6-7H2,1-5H3,(H,19,20,22) |
InChI Key |
HCUWPRQGBLLKAF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=NC(=O)N2CCC3=CC(=C(C=C3C2=C1)OC)OC |
Canonical SMILES |
CC(C)(C)NC1=NC(=O)N2CCC3=CC(=C(C=C3C2=C1)OC)OC |
Key on ui other cas no. |
76536-74-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


